4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and thiophene intermediates, followed by their coupling to the benzamide core.
Thiazole Synthesis: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Thiophene Synthesis: Thiophene derivatives can be prepared through the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.
Coupling Reaction: The final step involves the coupling of the thiazole and thiophene intermediates to the benzamide core. This can be achieved through nucleophilic substitution reactions, often using bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, halogens, catalysts like iron(III) chloride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzamides, halogenated benzamides
Scientific Research Applications
4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique electronic properties of the thiazole and thiophene rings make this compound a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its complex structure.
Mechanism of Action
The mechanism of action of 4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiazole and thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyphenyl)thiazol-2-yl]methanones: These compounds share the thiazole ring and have been studied for their antibacterial properties.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds have shown potential as antimycobacterial agents.
Uniqueness
4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to the combination of thiazole and thiophene rings with a benzamide core, providing a distinct electronic and steric profile that can be exploited in various applications.
Properties
IUPAC Name |
4-(1,3-thiazol-2-yloxy)-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c19-15(17-8-7-14-2-1-10-21-14)12-3-5-13(6-4-12)20-16-18-9-11-22-16/h1-6,9-11H,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQJFLMJTDITPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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